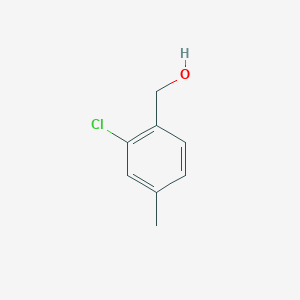

(2-Chloro-4-methylphenyl)methanol

Descripción general

Descripción

(2-Chloro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO. It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylphenyl)methanol typically involves the chlorination of 4-methylphenol followed by a reduction process. One common method is:

Chlorination: 4-methylphenol is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), in the presence of a catalyst like Lewis acids. This reaction yields 2-chloro-4-methylphenol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination and reduction steps are optimized for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloro-4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (2-Chloro-4-methylphenyl)methanone using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Further reduction can convert it to (2-Chloro-4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: (2-Chloro-4-methylphenyl)methanone.

Reduction: (2-Chloro-4-methylphenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2-Chloro-4-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mecanismo De Acción

The mechanism of action of (2-Chloro-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its specific application.

Comparación Con Compuestos Similares

(2-Chloro-4-methylphenyl)methanol can be compared with other similar compounds, such as:

(2-Chloro-4-methylphenyl)methanone: An oxidized form with different reactivity and applications.

(2-Chloro-4-methylphenyl)methane: A reduced form with distinct chemical properties.

4-Methylphenol: The parent compound with a hydroxyl group instead of a methanol group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

(2-Chloro-4-methylphenyl)methanol, also known as 2-chloro-4-methylbenzyl alcohol, is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClO, characterized by a chlorinated phenyl ring and a hydroxymethyl group. The presence of the chlorine atom and the methyl substituent on the aromatic ring contributes to its unique reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of chlorinated phenols have been found effective against pathogens such as Staphylococcus aureus and Candida albicans .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| This compound | C. albicans | 30 µg/mL |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Toxicological Profile

While exploring its biological activity, the toxicological profile of this compound has been assessed. It has been reported to be moderately toxic to aquatic organisms but shows low bioaccumulation potential . In mammalian studies, it demonstrated a no-observed-adverse-effect level (NOAEL) of 200 mg/kg/day, indicating a favorable safety margin for potential therapeutic applications .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : It has been suggested that this compound could bind to specific receptors involved in pain and inflammation signaling, leading to therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and Klebsiella pneumoniae. The results showed significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The administration of this compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers in serum .

Propiedades

IUPAC Name |

(2-chloro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAVRWRWRCLETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.